3-(Pyridin-4-yl)propanoic acid
Overview
Description
3-(Pyridin-4-yl)propanoic acid, also known as 3-(4-pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a propanoic acid group attached to the fourth position of the pyridine ring. This compound is commonly used as a ligand in the formation of coordination polymers and has been studied for its crystal structure .
Mechanism of Action
Target of Action
It is commonly used as a ligand to make coordination polymers .
Mode of Action
It is known to be used in the preparation of new coordination polymers of Ag, Cu, and Zn . It acts as a bidentate chelating agent for the chelation of rare-earth ions, Eu³⁺ and Tb³⁺, for the fluorescence enhancement in sol-gels .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
It is known to be used in the preparation of coordination polymers and in fluorescence enhancement in sol-gels .
Action Environment
It is known that the compound is relatively safe under correct usage and storage conditions .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to act as a bidentate chelating agent. It interacts with various metal ions such as silver (Ag), copper (Cu), and zinc (Zn) to form coordination polymers . Additionally, it has been used for the chelation of rare-earth ions like europium (Eu) and terbium (Tb), enhancing fluorescence in sol-gels . These interactions are crucial for the formation of stable complexes that can be utilized in various biochemical and industrial applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with metal ions, which can affect cell signaling pathways and gene expression. For instance, the chelation of metal ions by this compound can modulate the activity of metalloproteins and enzymes, thereby impacting cellular metabolism . These interactions can lead to changes in cellular processes such as oxidative stress response and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The compound acts as a chelating agent, forming stable complexes with metal ions, which can inhibit or activate enzymes depending on the nature of the interaction . This chelation process can lead to changes in gene expression and protein function, ultimately affecting cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, its chelation of metal ions can affect the function of enzymes in the citric acid cycle and oxidative phosphorylation, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Its localization and accumulation within cells are influenced by its interactions with metal ions and other biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its presence in these compartments can influence various cellular processes, including enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Pyridin-4-yl)propanoic acid can be synthesized through various methods. One common approach involves the acylation of 3-pyridineethanol. This reaction typically requires the use of acylating agents such as acetic anhydride or acetyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-pyridineacrylic acid. This process is carried out under high pressure and temperature, using catalysts such as palladium on carbon to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(Pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pyridinepropanoic acid: Similar structure but with the propanoic acid group attached to the second position of the pyridine ring.
3-(3-Pyridyl)propanoic acid: The propanoic acid group is attached to the third position of the pyridine ring.
4-Pyridinepropanoic acid: Another isomer with the propanoic acid group at the fourth position, similar to 3-(Pyridin-4-yl)propanoic acid.
Uniqueness: this compound is unique due to its specific positioning of the propanoic acid group, which influences its chemical reactivity and coordination properties. This positioning allows it to form distinct coordination polymers and complexes compared to its isomers .
Properties
IUPAC Name |
3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXGQYDHJZKQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283449 | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-43-0 | |
Record name | 6318-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid and its connection to 3-(Pyridin-4-yl)propanoic acid?
A: (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a crucial intermediate in the multi-step synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. This final product is a promising API (active pharmaceutical ingredient) currently under development. [] this compound serves as the starting material for the synthesis of this vital intermediate. []
Q2: How is (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid synthesized from this compound?
A: The synthesis involves an aldol addition reaction catalyzed by d-threonine aldolase enzymes. [] These enzymes facilitate the reaction between glycine and this compound (specifically, its aldehyde form: pyridine 4-carboxaldehyde), resulting in the formation of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid. [] This enzymatic approach offers high diastereo- and enantioselectivity, crucial for pharmaceutical applications. []
Q3: What makes the enzymatic synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid using d-threonine aldolase advantageous?
A3: This enzymatic method offers several advantages:
- High selectivity: The d-threonine aldolase enzymes demonstrate high diastereo- and enantioselectivity, leading to the desired (2R,3S)-isomer with minimal impurities. []
- Direct crystallization: The product crystallizes directly from the reaction mixture, simplifying isolation and purification while ensuring high purity. []
- Efficiency and yield: This approach results in a high yield of the desired product, making it suitable for large-scale production. []
Q4: Have there been any investigations into the photophysical and electrochemical properties of this compound in the context of DNA interactions?
A: While the provided research focuses on the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, other studies utilize a derivative of this compound to examine DNA interactions. A rhenium-based metal complex incorporating this compound, [Re(CO)3(dppz)(py′-OH)]+ (py′-OH = 3-(pyridin-4-yl)-propanoic acid), has been studied for its ability to oxidize DNA. [, ] This complex acts as a photooxidant upon irradiation, triggering long-range DNA-mediated charge transport (CT) that ultimately leads to guanine oxidation. [, ]
Q5: What insights have time-resolved spectroscopic studies provided about the mechanism of DNA oxidation by the rhenium complex containing this compound?
A: Time-resolved infrared (TRIR) and UV/visible spectroscopic studies have shed light on the photochemical processes involved in DNA oxidation by the rhenium complex. [] These studies revealed that:
- Ultrafast charge injection: Upon excitation, the rhenium complex injects a charge into the DNA, leading to the formation of a reduced rhenium species and a guanine radical. []
- Conformational dependence: While the initial charge injection is ultrafast, slower conformational changes in the DNA influence the accumulation of oxidative damage at guanine sites. []
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